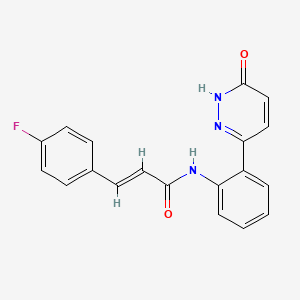

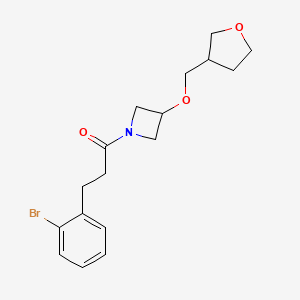

![molecular formula C19H14N2S B2363004 2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile CAS No. 252058-90-5](/img/structure/B2363004.png)

2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile” is a chemical compound with the molecular formula C19H14N2S . Its average mass is 302.393 Da and its monoisotopic mass is 302.087769 Da .

Molecular Structure Analysis

The molecular structure analysis of similar compounds has been conducted using methods such as FT-IR and FT-Raman vibrational spectral analysis . These methods can provide information about the molecular geometrical parameters, bond length, bond angle, and vibrational wave numbers .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “{2-[(4-methylphenyl)sulfanyl]pyridin-3-yl}methanol”, include a melting point of 121 - 124 degrees Celsius .Scientific Research Applications

Anti-Helicobacter pylori Agents

A study demonstrated the potential of a compound similar to 2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile, specifically a 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamate structure, as an effective anti-Helicobacter pylori agent. This compound exhibited strong activity against various strains of H. pylori, including those resistant to common antibiotics, making it a promising candidate for treating this gastric pathogen (Carcanague et al., 2002).

Dihydrofolate Reductase Inhibitors

Another study focused on 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives, closely related to the chemical structure . These compounds were explored for their potential as dihydrofolate reductase inhibitors. The study included detailed structural characterization and molecular docking simulations to assess their inhibitory capability against the human dihydrofolate reductase enzyme (Al-Wahaibi et al., 2021).

Antileukotrienic Agents

Research on similar compounds, specifically (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl)prop‐2‐enoic acid, revealed potential antileukotrienic properties. These compounds were synthesized under specific conditions and tested for antiplatelet activity, showing promising results in inhibiting platelet aggregation, a key factor in cardiovascular diseases (Jampílek et al., 2004).

Catalysis in Organic Synthesis

A different study utilized a compound with a sulfanyl group in a catalytic process for the synthesis of organic compounds. This research highlights the utility of sulfanyl-containing compounds like this compound in facilitating chemical reactions, particularly in creating biologically active molecules (Tayebi et al., 2011).

Anti-inflammatory Activity

Research into the polymorphic forms of a similar compound, 2-{3-[3-cyano-6-methyl-2-oxo-4-phenylpyridin-1(2H)-yl]propoxy}-4-methyl-6-phenylnicotinonitrile, revealed significant anti-inflammatory activity. This indicates the potential of closely related compounds in therapeutic applications for reducing inflammation (Rai et al., 2016).

Properties

IUPAC Name |

2-(3-methylphenyl)sulfanyl-6-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2S/c1-14-6-5-9-17(12-14)22-19-16(13-20)10-11-18(21-19)15-7-3-2-4-8-15/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGWDTHNXYCMHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SC2=C(C=CC(=N2)C3=CC=CC=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

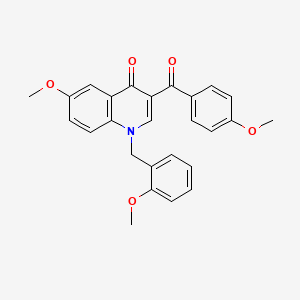

![N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide](/img/structure/B2362922.png)

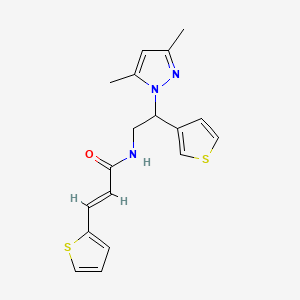

![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B2362927.png)

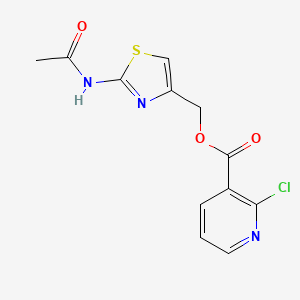

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2362939.png)

![5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362942.png)

![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2362944.png)